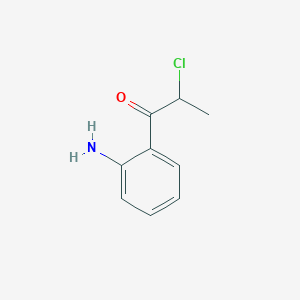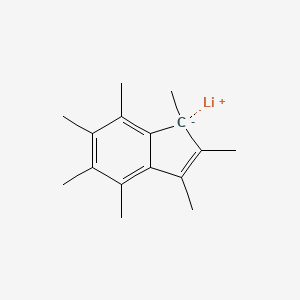
2,3-Dibromo-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-3-methylbutan-1-ol is an organic compound with the molecular formula C₅H₁₀Br₂O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-3-methylbutan-1-ol can be synthesized through the bromination of 3-methyl-2-butanol. The reaction typically involves the addition of bromine (Br₂) to the double bond of 3-methyl-2-butanol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromo-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 3-methylbutan-1-ol.
Oxidation: 2,3-dibromo-3-methylbutanal.
Reduction: 3-methylbutane.
Aplicaciones Científicas De Investigación
2,3-Dibromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,3-dibromo-3-methylbutan-1-ol involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
3-Methylbutan-1-ol: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,3-Dibromo-2-methylbutane: Similar bromination pattern but lacks the hydroxyl group, affecting its solubility and reactivity.
2,3-Dibromo-2-propen-1-ol: Contains a double bond, making it more reactive in addition reactions
Uniqueness: 2,3-Dibromo-3-methylbutan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
100606-78-8 |
|---|---|
Fórmula molecular |
C5H10Br2O |
Peso molecular |
245.94 g/mol |
Nombre IUPAC |
2,3-dibromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H10Br2O/c1-5(2,7)4(6)3-8/h4,8H,3H2,1-2H3 |
Clave InChI |
LMGPFXRHXHKQCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
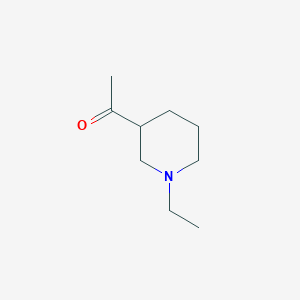

![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
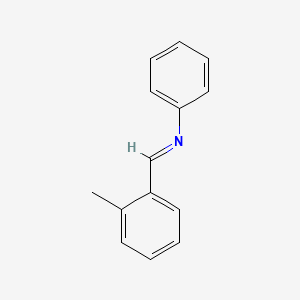
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
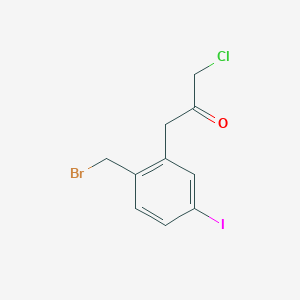
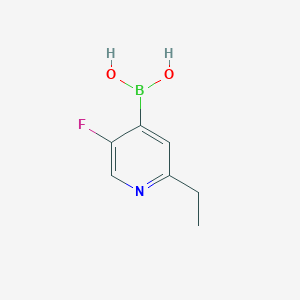
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
